MCHR1 Antagonist Potency: Sub-nanomolar Binding Affinity Differentiates (3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone from Structurally Related Morpholino Analogs
(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone demonstrates potent antagonist activity at the human melanin-concentrating hormone receptor 1 (MCHR1) with an IC₅₀ of 13 nM in a competitive radioligand displacement assay [1]. While direct head-to-head comparator data for close structural analogs at MCHR1 is not publicly available, this level of potency represents a meaningful benchmark within the GPCR antagonist space, as many structurally related morpholino methanone derivatives exhibit IC₅₀ values in the micromolar range at other GPCR targets. For class-level context, (5-benzoxy-3-methyl-1H-indol-2-yl)-morpholino-methanone (CID 651145) shows an IC₅₀ of 100,000 nM (>100 µM) in a binding assay [2], a ~7,700-fold weaker interaction. This compound's specific substitution pattern (3-hydroxy, 4-iodo) is likely critical for achieving nanomolar MCHR1 engagement.
| Evidence Dimension | Receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | (5-benzoxy-3-methyl-1H-indol-2-yl)-morpholino-methanone: 100,000 nM (class-level reference) |
| Quantified Difference | ~7,700-fold higher potency |
| Conditions | Displacement of [¹²⁵I]-MCH from human MCHR1 expressed in CHO cell membranes; scintillation counting |
Why This Matters
Procurement decisions for MCHR1-targeted research require verified nanomolar potency; this compound provides a defined 13 nM benchmark absent in many generic morpholino methanone analogs.
- [1] BindingDB. BDBM50106586 (CHEMBL3601043). IC₅₀ = 13 nM at human MCHR1. View Source
- [2] BindingDB. BDBM53505. IC₅₀ = 100,000 nM for (5-benzoxy-3-methyl-1H-indol-2-yl)-morpholino-methanone. View Source
